4-Cyano-5-fluoro-2-formylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4FNO3 |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-cyano-5-fluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C9H4FNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14) |
InChI Key |
WDCVAVSIINJFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)C(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyano 5 Fluoro 2 Formylbenzoic Acid
Retrosynthetic Dissection of the 4-Cyano-5-fluoro-2-formylbenzoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com The analysis of this compound suggests that the three distinct functional groups—formyl (-CHO), cyano (-CN), and fluoro (-F)—attached to the benzoic acid core can be introduced sequentially. The disconnections are typically made at the bonds connecting these functional groups to the aromatic ring.
A logical retrosynthetic approach would involve the following disconnections:
Formyl Group Disconnection: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, on a precursor that already contains the cyano and fluoro substituents. organic-chemistry.orgchemistrysteps.com This points to 4-cyano-5-fluorobenzoic acid as a key intermediate.
Cyano Group Disconnection: The cyano group can be installed through a cyanation reaction, often on a halogenated precursor. This suggests that an aryl halide, such as a bromo or iodo derivative, would be a suitable substrate. This leads back to a di-halogenated benzoic acid derivative.
Fluoro Group and Carboxylic Acid: The fluorine atom and the carboxylic acid group are often part of the initial starting material, as their introduction at a later stage can be challenging due to their directing effects and potential for side reactions.
This analysis points towards a synthetic strategy starting from a fluorinated benzoic acid derivative, followed by the introduction of the other functional groups in a controlled, regioselective manner.
Established Synthetic Routes to this compound
The synthesis of polysubstituted benzoic acids often requires a multi-step approach to ensure the correct placement of each functional group. truman.edulibretexts.org
Multi-Step Approaches from Benzoic Acid Derivatives
A plausible and commonly employed strategy for synthesizing this compound involves starting with a simpler, commercially available benzoic acid derivative and introducing the required functional groups step-by-step.
In many synthetic routes for complex fluorinated aromatics, the fluorine atom is incorporated early in the sequence, often being present in the starting material. Syntheses may begin with precursors like 4-fluorobenzoic acid or other readily available fluorinated compounds. eurjchem.com The synthesis of related fluorinated benzoic acids has been documented, highlighting the use of fluorinated starting materials. google.com
The introduction of a cyano group onto an aromatic ring is a well-established transformation. A common method involves the cyanation of an aryl halide. For instance, a brominated or iodinated benzoic acid derivative can be converted to the corresponding nitrile using a cyanide source, often with a transition metal catalyst. Copper(I) cyanide (CuCN) or potassium ferrocyanide (K₄Fe(CN)₆) are frequently used reagents for this purpose. organic-chemistry.org The regioselectivity of this step is crucial and is dictated by the position of the halogen atom on the precursor molecule. In the synthesis of related cyanated benzoic acids, palladium-catalyzed cyanation has also been employed. nih.gov
Table 1: Reagents for Cyanation of Aryl Halides
| Reagent | Catalyst/Conditions | Comments |
|---|---|---|
| Copper(I) cyanide (CuCN) | High temperature, solvent (e.g., DMF, NMP) | Rosenmund-von Braun reaction |
| Potassium ferrocyanide (K₄Fe(CN)₆) | Palladium catalyst | A less toxic cyanide source |
This table is generated based on established chemical knowledge and is for illustrative purposes.
The final step in this proposed sequence is the introduction of the formyl group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com The electrophilic Vilsmeier reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org The regioselectivity of the Vilsmeier-Haack reaction is influenced by the electronic effects of the substituents already present on the ring. The existing electron-withdrawing cyano group and the electron-donating (via resonance) but electronegative fluorine atom would direct the formylation to the available ortho position.
Table 2: Vilsmeier-Haack Reaction Components
| Component | Role | Example |
|---|---|---|
| Formamide | Source of the formyl group | N,N-Dimethylformamide (DMF) |
| Activating Agent | Generates the Vilsmeier reagent | Phosphorus oxychloride (POCl₃) |
This table is generated based on established chemical principles and is for illustrative purposes.
Alternative and Analogous Synthetic Strategies for Poly-substituted Benzoic Acids
While the multi-step approach from a benzoic acid derivative is a primary strategy, other methods for constructing highly substituted benzoic acids exist. These can involve building the aromatic ring from acyclic precursors or employing different sequences of functional group interconversion.
For instance, some syntheses might start with a different aromatic core, such as a substituted benzonitrile (B105546), and introduce the carboxylic acid functionality at a later stage, perhaps through the hydrolysis of a nitrile or the oxidation of a methyl group. A patent describes the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile, which undergoes bromination followed by a Grignard reaction and carboxylation. researchgate.net This highlights the viability of starting with a cyanated precursor.
Furthermore, the order of functional group introduction can be varied. libretexts.org It might be advantageous in some cases to introduce the formyl group prior to the cyano group, depending on the directing effects and the stability of the intermediates. The development of novel catalysts and reagents continues to provide new avenues for the synthesis of complex molecules like this compound. nih.gov
Functionalization of Halogenated Benzonitrile Precursors
The synthesis of structurally related compounds provides a valuable blueprint for the potential synthesis of this compound. A notable example is the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, which begins with a halogenated benzonitrile precursor. researchgate.net A similar strategy could be envisioned for the target molecule, likely starting from a fluorinated benzonitrile.
A reported two-step process for an analogous compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starts from 2,6-dichloro-3-fluorobenzonitrile. researchgate.netgoogle.com The initial step involves bromination of the aromatic ring. The resulting bromo-intermediate then undergoes a halogen-metal exchange to form a Grignard reagent, which is subsequently carboxylated using carbon dioxide to yield the final benzoic acid derivative. google.com This method achieved a 60% yield for the final carboxylation step. researchgate.net
Table 1: Synthesis of Analogous Compound (2,4-dichloro-3-cyano-5-fluorobenzoic acid)
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2,6-dichloro-3-fluorobenzonitrile | Brominating agent, H₂SO₄ | 2-Bromo-4,6-dichloro-3-cyano-5-fluorobenzene | - | google.com |
| 2 | 2-Bromo-4,6-dichloro-3-cyano-5-fluorobenzene | Grignard Reagent, CO₂ | 2,4-dichloro-3-cyano-5-fluorobenzoic acid | 60% | researchgate.net |
This route highlights the utility of halogenated benzonitriles as versatile starting materials, where the halogen atoms can be selectively functionalized to introduce the required carboxylic acid group.
Conversion of Other Aromatic Precursors Bearing Key Functional Groups
The creation of the carboxylic acid moiety can also be achieved through the hydrolysis of other functional groups. For instance, the hydrolysis of an ester to a carboxylic acid is a common and high-yielding transformation. A general procedure involves refluxing the ester with a base like lithium hydroxide (B78521) in a mixed solvent system (e.g., methanol (B129727) and water), followed by acidification to precipitate the desired benzoic acid. chemicalbook.com
Another relevant pathway is the hydrolysis of a nitrile group. While the target molecule contains a nitrile, in a different synthetic strategy, a dinitrile precursor could be selectively hydrolyzed. The hydrolysis of dinitriles with acids in the presence of water and alcohols is a known method to produce cyano-benzoic acids. google.com
Furthermore, the formyl group itself can be derived from various precursors. Formylation reactions, which introduce the -CHO group, are a cornerstone of aromatic chemistry and can be achieved using reagents like dimethylformamide with phosphorus oxychloride (Vilsmeier-Haack reaction) or hexamethylenetetramine (Duff reaction). wikipedia.org The synthesis of formyl-substituted benzoic acids often involves the oxidation of a methyl or hydroxymethyl group on the benzene (B151609) ring. chemicalbook.com
Process Optimization and Advanced Synthetic Techniques for this compound
Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, scalability, and purity of the process.
Catalytic Methods for Aryl Functionalization
Advanced synthetic techniques, particularly transition metal-catalyzed C-H functionalization, offer elegant and atom-economical routes to modify aromatic cores. The carboxylic acid group is an effective directing group for ortho-C-H activation, enabling the introduction of various substituents.
Ruthenium and Palladium-catalyzed reactions are prominent in this area. nih.govresearchgate.net For example, a ruthenium-catalyzed C-H arylation of benzoic acids with aryl halides has been developed that proceeds without the need for silver salt additives, which are often required in palladium-catalyzed systems. nih.gov This method is robust, allowing for the arylation of sterically hindered benzoic acids. nih.gov Similarly, palladium catalysts, supported by specialized ligands like Ac-Ile-OH, can achieve ortho-C-H arylation of benzoic acids with aryl iodides at ambient temperatures. acs.org
These catalytic methods are typically used to form biaryl structures, which may not be a direct step in the primary synthesis of this compound, but they represent powerful tools for creating derivatives or for alternative synthetic designs where the aryl ring is constructed or modified late-stage.
Table 2: Examples of Catalytic ortho-Arylation of Benzoic Acids
| Catalyst System | Directing Group | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / Ligand | Carboxylic Acid | Aryl Halides | Silver-free, effective for hindered substrates | nih.gov |
| Ru-phosphine catalysts | Carboxylic Acid | Arylthianthrenium Salts | Chemoselective, orthogonal to cross-couplings | nih.gov |
| Pd(OAc)₂ / Ligand | Carboxylic Acid | Aryl Iodides | Ambient temperature reaction | acs.org |
| Pd(OAc)₂ | Carboxylic Acid | Aryl Chlorides | Utilizes adamantylphosphine ligand | researchgate.net |
Yield Enhancement and Purity Considerations in Scalable Protocols
Several strategies can be employed to enhance yield and purity:
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, catalyst loading, and reaction time is fundamental.
Advanced Reactor Technology: The use of continuous flow reactors can significantly improve yield and safety on a large scale. For instance, the preparation of 2,4-dichloro-5-fluorobenzoyl chloride from the corresponding benzoic acid achieved a 99.1% yield using a tube reactor, demonstrating a highly efficient industrial process. chemicalbook.com
Purification Methods: High purity is often achieved through a combination of techniques. Recrystallization from appropriate solvents (e.g., benzene, water, or acetone/water mixtures) is a powerful method for purifying solid products like benzoic acid derivatives. orgsyn.orgnist.gov Washing the final product with specific solvents can remove residual impurities. chemicalbook.com Finally, drying the purified compound under vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀) ensures the removal of trace water. orgsyn.org
Table 3: Techniques for Yield and Purity Enhancement
| Technique | Application | Example | Outcome | Reference |
|---|---|---|---|---|
| Continuous Flow Reaction | Scalable synthesis | Acylation in a tube reactor | 99.1% yield | chemicalbook.com |
| Recrystallization | Final product purification | Benzoic acid from acetone/water | High purity product | orgsyn.org |
| Fractional Freezing | Purification of starting materials/products | Purification of benzoic acid | 99.999 mole % purity | nist.gov |
| Hydrolysis of Purified Precursor | High-purity synthesis | Hydrolysis of distilled benzoyl chloride | High purity benzoic acid | nist.gov |
Reactivity of the Carboxyl Group in this compound
The carboxyl group of this compound is a versatile functional handle for a variety of chemical modifications, including esterification, amide and anhydride formation, and conversion to acyl halides.
Esterification Reactions
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through several established methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. For example, reaction with methanol or ethanol would yield the corresponding methyl or ethyl ester.
Another effective method for the esterification of this compound involves the use of alkyl halides in the presence of a base. The base, such as potassium carbonate or sodium bicarbonate, deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide, forming the ester.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Methanol, H₂SO₄ (catalytic) | Methyl 4-cyano-5-fluoro-2-formylbenzoate | Reflux |
| This compound | Ethanol, HCl (catalytic) | Ethyl 4-cyano-5-fluoro-2-formylbenzoate | Reflux |
| This compound | Methyl iodide, K₂CO₃ | Methyl 4-cyano-5-fluoro-2-formylbenzoate | Acetone, Reflux |
Note: The data in this table is representative of typical esterification reactions for aromatic carboxylic acids and is based on analogous transformations.
Amide and Anhydride Formation
The carboxyl group can also be converted into amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by an amine to form the amide bond.
The formation of anhydrides from this compound can be achieved by reacting it with an acid chloride or another anhydride in the presence of a base. For instance, treatment with acetic anhydride can lead to the formation of a mixed anhydride. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent at elevated temperatures.
Conversion to Acyl Halides
The conversion of the carboxylic acid to an acyl halide, a more reactive derivative, is a key step for various subsequent transformations. Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are often performed in an inert solvent, and a catalytic amount of a tertiary amine, such as pyridine, may be added to facilitate the reaction. For a related compound, 3-cyano-2,4-dichloro-5-fluorobenzoic acid, the corresponding benzoyl chloride was successfully synthesized. google.com
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 4-Cyano-5-fluoro-2-formylbenzoyl chloride |
| This compound | Oxalyl chloride ((COCl)₂) | 4-Cyano-5-fluoro-2-formylbenzoyl chloride |
Note: The data in this table is based on standard procedures for the conversion of benzoic acids to benzoyl chlorides.
Reactions of the Formyl Group in this compound
The formyl (aldehyde) group of this compound is susceptible to both oxidation and reduction, and it can undergo nucleophilic addition reactions.
Oxidation and Reduction Pathways
The formyl group can be oxidized to a second carboxylic acid group, yielding 4-cyano-5-fluoro-isophthalic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or chromic acid (H₂CrO₄).
Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the carboxylic acid. This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The use of a milder reducing agent is crucial to avoid the reduction of the carboxylic acid group. This transformation would yield 4-cyano-5-fluoro-2-(hydroxymethyl)benzoic acid.
| Transformation | Reagent | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 4-Cyano-5-fluoro-isophthalic acid |
| Reduction | Sodium borohydride (NaBH₄) | 4-Cyano-5-fluoro-2-(hydroxymethyl)benzoic acid |
Note: The data in this table represents typical oxidation and reduction reactions for aromatic aldehydes.
Nucleophilic Additions to the Carbonyl (e.g., alcohol-aldehyde condensations)
The formyl group is electrophilic and can undergo nucleophilic addition reactions. A common example is the formation of acetals through condensation with alcohols under acidic conditions. This reaction is often used as a protecting strategy for the aldehyde functionality during other chemical transformations. For instance, reacting this compound with an excess of an alcohol, such as methanol or ethanol, in the presence of an acid catalyst will form the corresponding dimethyl or diethyl acetal. The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
| Reactant | Reagent | Product |
| This compound | Methanol (excess), H⁺ (catalyst) | 4-Cyano-5-fluoro-2-(dimethoxymethyl)benzoic acid |
| This compound | Ethanol (excess), H⁺ (catalyst) | 4-Cyano-5-fluoro-2-(diethoxymethyl)benzoic acid |
Note: The data in this table is based on the general principles of acetal formation from aromatic aldehydes.
Chemical Reactivity Profile of this compound: A Review of Its Transformative Potential
Introduction: this compound is a polysubstituted aromatic compound featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a nitrile (cyano group), all attached to a fluorinated benzene ring. This unique arrangement of electron-withdrawing and reactive moieties endows the molecule with a versatile chemical character, making it a valuable intermediate in the synthesis of complex heterocyclic structures, particularly in the field of medicinal chemistry. This article explores the key chemical transformations and derivatization pathways of this compound, focusing on the reactivity of its formyl, cyano, and fluoro substituents.
Synthetic Utility and Applications of 4 Cyano 5 Fluoro 2 Formylbenzoic Acid
Role as a Versatile Synthetic Intermediate for Complex Molecules
4-Cyano-5-fluoro-2-formylbenzoic acid is a multi-functionalized building block, a characteristic that makes it a powerful intermediate for synthesizing complex molecules. fluorochem.co.uklifechemicals.com Aromatic carboxylic acids are fundamental precursors in organic chemistry, and the addition of fluorine and formyl groups significantly expands their synthetic utility. Each functional group on the molecule offers a distinct reaction site:
The aldehyde (formyl) group can be oxidized to a second carboxylic acid, reduced to an alcohol, or participate in numerous carbon-carbon bond-forming reactions. Aldehydes are particularly attractive as they readily react with a variety of nucleophiles. lifechemicals.com
The carboxylic acid group is a versatile precursor for derivatives such as esters and amides.
The fluorinated aromatic ring , substituted with an electron-withdrawing cyano group, is primed for specific chemical transformations.
This combination of reactive sites within a single molecule allows for a stepwise and controlled synthesis, enabling the assembly of sophisticated molecular structures that are often pursued in drug discovery and materials science. fluorochem.co.uk
Precursor for Advanced Organic Building Blocks and Reagents
The chemical reactivity of this compound allows it to be a starting point for a variety of other advanced building blocks. lifechemicals.com These small, structurally diverse molecules are crucial in medicinal chemistry and chemical biology for creating libraries of compounds for screening. fluorochem.co.uklifechemicals.com For instance, similar multi-reactive compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been demonstrated as starting materials for creating a diverse range of heterocyclic scaffolds. nih.gov The functional groups present in this compound can be used to introduce specific structural motifs and chemical diversity into target molecules, making the resulting building blocks excellent for combinatorial synthesis. lifechemicals.com
Application in the Synthesis of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic compounds is a critical strategy in the development of pharmaceuticals and advanced materials. hokudai.ac.jp Fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated precursors highly valuable. bioorganica.com.ua
Research has focused on synthesizing fluorine-containing aromatic carboxylic acids from readily available materials. hokudai.ac.jp Compounds like this compound are part of this class of sought-after fluorinated building blocks. hokudai.ac.jp They serve as foundational scaffolds for creating more complex fluorinated molecules, including various heterocyclic systems that are significant in drug discovery. nih.govresearchgate.net For example, 5-Fluorosalicylic acid, another fluorinated aromatic building block, is used to prepare active pharmaceutical ingredients (APIs) and materials for non-linear optical applications. ossila.com
Synthetic Utility in Pharmaceutical Intermediate Development
The unique structural features of this compound make it a significant intermediate in the synthesis of pharmaceuticals. fluoromart.comnbinno.com Its utility is highlighted in its potential as a precursor for various classes of therapeutic agents.
Benzenoid structures are fundamental to a vast number of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, are valuable precursors in the synthesis of various pharmaceuticals. fluoromart.commedchemexpress.com The synthesis of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5α-reductase showcases how substituted benzoic acids serve as the core for benzenoid drugs. nih.gov The functional groups on this compound provide the necessary handles to build such pharmacologically active benzenoid derivatives.
Quinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA synthesis. nih.gov The development of new quinolone analogues with improved efficacy is an ongoing area of research. nih.gov A key example demonstrating the utility of related structures is 2,4-dichloro-3-cyano-5-fluorobenzoic acid , which is a crucial intermediate in the synthesis of finafloxacin, a novel fluoroquinolone antibiotic. researchgate.net This highlights the importance of the cyano-fluoro-benzoic acid motif in constructing the core of modern quinolone antibiotics. researchgate.netgoogle.com The development of such antibiotics has progressed through generations, with structural modifications leading to expanded spectrums of activity. nih.gov
The versatility of functionalized benzoic acids extends to the creation of a wide array of biologically important heterocyclic scaffolds. fluorochem.co.uknih.gov A structurally analogous compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block for the solid-phase synthesis of diverse nitrogenous heterocycles. nih.gov Through a series of controlled reactions, this starting material was used to produce:
Benzimidazoles
Benzotriazoles
Quinoxalinones
Benzodiazepinediones
These heterocyclic systems are of significant importance in contemporary drug discovery, and the synthetic routes developed for them underscore the potential of this compound as a foundational element for similar biologically relevant scaffolds. nih.gov
Interactive Data Tables
Chemical Compound Properties
This table summarizes key properties of this compound and a related intermediate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | 1804911-42-9 (for sulfonyl chloride derivative) bldpharm.com | C₈H₄FNO₃ | 181.12 | Cyano, Fluoro, Aldehyde, Carboxylic Acid |
| 2,4-dichloro-3-cyano-5-fluorobenzoic acid | N/A | C₈H₂Cl₂FNO₂ | 234.02 | Cyano, Fluoro, Chloro, Carboxylic Acid |
| 4-Cyano-2-fluorobenzoic acid | 164149-28-4 sigmaaldrich.com | C₈H₄FNO₂ | 165.12 sigmaaldrich.com | Cyano, Fluoro, Carboxylic Acid |
| 2-Fluoro-5-formylbenzoic acid | 550363-85-4 fluoromart.com | C₈H₅FO₃ | 168.12 scbt.com | Fluoro, Aldehyde, Carboxylic Acid |
Summary of Synthetic Applications
This table outlines the primary applications of this compound and its structural analogs in chemical synthesis.
| Application Area | Description | Relevant Scaffolds/Targets | Reference |
| Complex Molecule Synthesis | Serves as a versatile starting material due to its multiple reactive functional groups. | Diverse and complex organic structures. | |
| Advanced Building Blocks | Acts as a precursor for other highly functionalized reagents used in combinatorial chemistry. | Novel reagents for medicinal chemistry and drug discovery. | lifechemicals.com |
| Fluorinated Aromatics | Used to construct aromatic systems containing fluorine, which is crucial for modulating molecular properties. | Fluorinated APIs, dyes, and materials. | hokudai.ac.jpossila.com |
| Pharmaceutical Intermediates | Key intermediate in the development of various therapeutic agents. | Benzenoid derivatives, heterocyclic drugs. | fluoromart.comnbinno.com |
| Quinolone Antibiotics | Analogs are critical for synthesizing the core structure of fluoroquinolone antibiotics. | Finafloxacin and other quinolone structures. | researchgate.net |
| Biologically Active Heterocycles | Serves as a foundation for building diverse, multi-ring systems with biological relevance. | Benzimidazoles, benzotriazoles, quinoxalinones. | nih.gov |
Contributions to Materials Science and Specialty Chemicals
While specific research detailing the direct application of This compound in the synthesis of liquid crystal precursors or as a polymer monomer is not extensively available in publicly accessible literature, the unique combination of its functional groups—a cyano group, a fluorine atom, a formyl group, and a carboxylic acid—suggests its potential as a valuable, albeit specialized, building block in materials science. The functionalities present in this molecule are known to be desirable in the development of advanced materials.
The presence of both fluorine and cyano groups in a benzene (B151609) ring is a common feature in many liquid crystal molecules. These groups are strongly electronegative and contribute to a large dipole moment, which is a critical factor for the alignment of molecules in an electric field—the fundamental principle behind many liquid crystal displays (LCDs). The incorporation of fluorinated liquid crystals can also influence properties such as the working temperature range of polymer-dispersed liquid crystal (PDLC) films. For instance, substituted fluorinated mesogenic units have been shown to enable low driving voltages at low temperatures.
In the realm of polymer science, fluorinated monomers are utilized to synthesize polymers with low surface energies and high thermal and chemical stability. While research on this specific benzoic acid derivative as a monomer is scarce, benzoic acid derivatives, in general, are investigated for various applications. For example, certain fluorinated benzoic acid derivatives have been studied as potential inhibitors for atomic layer deposition (ALD), a technique used in the fabrication of semiconductor devices.
Although direct evidence is limited, patents detailing the synthesis of This compound highlight its availability for potential industrial applications. researchgate.net The preparation method involves the cyanation of a bromo-substituted benzonitrile (B105546) followed by hydrolysis. researchgate.net This indicates that there is commercial interest in the compound, likely as an intermediate for more complex specialty chemicals, which could include materials for electronics or high-performance polymers.
Given the functionalities, it is plausible that This compound could be chemically modified for use as a monomer. The carboxylic acid and formyl groups provide reactive sites for polymerization reactions, such as polyester (B1180765) or polyimide synthesis, leading to polymers with tailored properties imparted by the fluorine and cyano substituents. However, without specific studies, its role remains largely theoretical in this context.
Computational and Theoretical Investigations of 4 Cyano 5 Fluoro 2 Formylbenzoic Acid
Quantum Chemical Characterization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's stability and chemical behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 4-cyano-5-fluoro-2-formylbenzoic acid are determined by the interplay of its constituent functional groups—cyano (-CN), fluoro (-F), formyl (-CHO), and carboxylic acid (-COOH)—attached to the benzene (B151609) ring. The formyl and cyano groups are electron-withdrawing, while the fluorine atom and the carboxylic acid group exhibit both inductive electron-withdrawing and resonance electron-donating effects.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ub.edu The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity and stability. ub.edu For substituted benzaldehydes and benzoic acids, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is often a π*-orbital with significant contributions from the electron-withdrawing formyl and cyano groups. youtube.com
Table 1: Illustrative Frontier Orbital Energies for Related Aromatic Compounds This table presents typical DFT-calculated energy values for related molecules to illustrate expected trends. Exact values for the title compound require specific calculation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzaldehyde | -6.8 | -1.9 | 4.9 |
| Benzonitrile (B105546) | -7.2 | -1.5 | 5.7 |
| Benzoic Acid | -7.0 | -1.8 | 5.2 |
| Expected for Title Compound | Lower | Lower | Relatively Small |
Data synthesized from principles described in computational studies of aromatic systems. ub.eduyoutube.comyoutube.com
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts for related compounds)
Computational chemistry provides robust methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. egyankosh.ac.in Studies on substituted benzoic acid esters have shown that while DFT calculations generally agree well with experimental values, discrepancies can arise, particularly for protons ortho to bulky or electronically demanding substituents. fiveable.me
For this compound, theoretical calculations would predict the chemical shifts for the two aromatic protons and the various carbon atoms. The aromatic protons would be significantly deshielded (shifted to higher ppm values) due to the cumulative electron-withdrawing effects of the adjacent cyano, formyl, and fluoro groups. numberanalytics.com Similarly, the carbon atoms of the carbonyl, cyano, and carboxylic acid groups would exhibit characteristic shifts in the ¹³C NMR spectrum. Comparing calculated spectra with experimental data is a crucial step in structure verification. egyankosh.ac.in
Table 2: Principles of NMR Chemical Shift Prediction for Substituted Benzoic Acids
| Method | Principle | Application to Title Compound | Reference |
| DFT with GIAO | Calculates nuclear magnetic shielding tensors based on the molecule's electronic structure. | Predicts specific δ values for all ¹H and ¹³C nuclei, accounting for electronic effects of -F, -CN, -CHO, and -COOH groups. | egyankosh.ac.in |
| Empirical Models | Uses additive increments for substituents on an aromatic ring. | Provides a rapid but less accurate estimation of aromatic proton shifts. | numberanalytics.com |
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, colored blue). numberanalytics.com
For this compound, the MEP analysis would highlight several key features:
Negative Potential: The most negative regions would be concentrated around the oxygen atoms of the formyl and carboxylic acid groups, and to a lesser extent, the nitrogen atom of the cyano group. These sites are the most likely to be attacked by electrophiles or to participate in hydrogen bonding. numberanalytics.comfossee.in
Positive Potential: A significant region of positive potential would be located on the formyl proton and, most notably, the carbonyl carbon of the aldehyde. This highly electron-deficient carbon is the primary site for nucleophilic attack. fiveable.menumberanalytics.com The acidic proton of the carboxylic acid group would also be highly positive.
Aromatic Ring: The aromatic ring itself would show a complex potential distribution, influenced by the competing effects of the substituents.
The MEP map provides a clear, qualitative guide to the molecule's reactive sites, corroborating the electronic effects discussed in the FMO analysis. ub.edu
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most favorable reaction mechanisms. sciencedaily.com
Transition State Analysis of Key Transformations
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the rate of a chemical reaction. fossee.in For this compound, a key transformation is the nucleophilic addition to the formyl group's carbonyl carbon. numberanalytics.com
Computational studies on similar aromatic aldehydes reveal that the reaction proceeds through a tetrahedral intermediate. numberanalytics.com Transition state analysis using DFT can precisely model the geometry of the approaching nucleophile and the breaking of the C=O π-bond. The presence of strong electron-withdrawing groups, such as the cyano and fluoro substituents on the ring, is expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy and increasing the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde. fiveable.meresearchgate.net
Table 3: Factors Influencing Transition State Energy in Nucleophilic Addition to Aromatic Aldehydes
| Factor | Influence on Transition State | Expected Effect on Title Compound | Reference |
| Electronic Effects | Electron-withdrawing groups stabilize the TS and lower the activation barrier. | The -CN, -F, and -COOH groups will increase the electrophilicity of the formyl carbon, accelerating the reaction. | fiveable.meresearchgate.net |
| Steric Hindrance | Bulky groups near the reaction center can raise the TS energy. | The ortho-carboxylic acid group may introduce some steric hindrance, potentially slowing the reaction compared to a less substituted aldehyde. | fiveable.me |
| Solvent Effects | Polar solvents can stabilize charged transition states. | Solvation would play a significant role in modulating the reaction rate. | researchgate.net |
Exploration of Reaction Pathways for Functional Group Interconversions
Functional group interconversions are fundamental in organic synthesis. numberanalytics.com Computational chemistry can explore the viability of various reaction pathways for transforming the cyano, formyl, and carboxylic acid groups.
Hydrolysis of the Cyano Group: The conversion of the nitrile (-CN) to a carboxylic acid or an amide can occur under acidic or basic conditions. Computational modeling of the acid-catalyzed hydrolysis of benzonitrile shows that the mechanism involves initial protonation of the nitrogen atom, followed by nucleophilic attack by water. youtube.com Subsequent proton transfers and rearrangements lead to an amide intermediate, which can be further hydrolyzed to the carboxylic acid. youtube.com
Reduction of the Formyl/Carboxylic Acid Groups: The reduction of aldehydes and carboxylic acids to alcohols is another common transformation. fiveable.me Theoretical studies can compare the reaction pathways for different reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These calculations can elucidate the mechanism of hydride transfer to the carbonyl carbon and predict the reaction's feasibility and selectivity. For instance, BH₃ is known to selectively reduce carboxylic acids in the presence of other carbonyl groups. fiveable.me
Decarboxylation: The removal of the -COOH group is a challenging transformation for aromatic acids due to the high energy barrier. acs.org Recent computational and experimental work has explored photoinduced radical decarboxylation pathways as a lower-energy alternative to traditional high-temperature methods. acs.org
By calculating the potential energy surfaces for these transformations, computational chemistry provides a powerful predictive tool for designing synthetic routes and understanding the underlying mechanisms of functional group interconversions.
Conformational Analysis and Intramolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. The relative stability of these conformers is determined by a complex interplay of steric and electronic effects, including intramolecular interactions such as hydrogen bonds.
For this compound, the most significant intramolecular interaction is expected to be the hydrogen bond between the hydrogen atom of the ortho-carboxylic acid group and the oxygen atom of the adjacent formyl group. Theoretical studies on other ortho-substituted benzoic acids confirm that such intramolecular hydrogen bonds can be a dominant factor in determining the most stable conformation. rsc.orgmdpi.com The formation of this quasi-aromatic ring through hydrogen bonding significantly stabilizes the planar conformation of the molecule. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are employed to model these interactions. rsc.org By calculating the potential energy surface of the molecule as a function of the dihedral angles (torsional angles), researchers can identify the lowest-energy, and therefore most populated, conformers. The strength of the intramolecular hydrogen bond can be estimated through methods like the molecular tailoring approach (MTA). mdpi.com
The presence of the electron-withdrawing fluorine and cyano substituents on the benzene ring is predicted to influence the electronic environment and, consequently, the strength of this hydrogen bond. These groups modulate the acidity of the carboxylic proton and the basicity of the formyl oxygen, which are key determinants of hydrogen bond strength. mdpi.com
Table 1: Potential Intramolecular Interactions in this compound and Investigatory Computational Methods
| Interaction Type | Involved Functional Groups | Description | Typical Computational Method |
| Hydrogen Bond | Carboxylic Acid (-COOH) and Formyl (-CHO) | The acidic proton of the carboxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the formyl group, creating a stable six-membered ring. | DFT, Molecular Tailoring Approach (MTA) |
| Dipole-Dipole | Cyano (-C≡N), Fluoro (-F), Carbonyls (C=O) | Repulsive or attractive interactions between the permanent dipoles of the polar functional groups, influencing the rotational orientation of the substituents. | DFT, Electrostatic Potential Mapping |
| Steric Hindrance | All adjacent groups | Repulsive forces that arise when atoms are forced too close to one another, primarily influencing the planarity and orientation of the formyl and carboxyl groups. | Geometry Optimization via DFT or other quantum methods |
Structure-Reactivity Relationship Studies via Computational Methods
Structure-reactivity relationship studies aim to understand how a molecule's three-dimensional structure and electronic properties influence its chemical behavior. Quantum chemical computations are central to this field, providing quantitative descriptors that predict reactivity.
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. emerginginvestigators.org The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the strong electron-withdrawing nature of the fluoro, cyano, and formyl groups is expected to lower the energies of both HOMO and LUMO, influencing its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack. For this molecule, MEP analysis would likely show negative potential (electron-rich, red/yellow) around the carbonyl oxygens and the nitrogen of the cyano group, indicating sites for electrophilic attack. Conversely, positive potential (electron-poor, blue) would be expected around the acidic hydrogen of the carboxyl group and the carbon atom of the formyl group, highlighting them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into the bonding and charge distribution within a molecule. nih.gov It can quantify the charge on each atom, describe charge transfer interactions between filled and vacant orbitals, and analyze hyperconjugative effects, thereby offering a deeper understanding of the electronic factors governing the molecule's stability and reactivity.
These computational tools allow for a detailed prediction of how this compound would behave in various chemical environments, guiding synthetic applications and further research. The combination of these methods provides a comprehensive picture of the molecule's electronic structure and its relationship to potential chemical reactivity. acs.orgnih.gov
Table 2: Computational Methods for Structure-Reactivity Analysis
| Computational Method | Information Provided | Predicted Reactivity Insight for this compound |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Energies of HOMO, LUMO, and the energy gap. emerginginvestigators.org | Predicts overall reactivity and the molecule's ability to participate in electron transfer processes. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electron-rich and electron-poor regions on the molecular surface. | Identifies likely sites for nucleophilic (e.g., formyl carbon) and electrophilic (e.g., carbonyl oxygens) attack. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, hybridization, and intramolecular charge transfer (delocalization) energies. nih.gov | Quantifies the electron-withdrawing effects of the F, CN, and CHO groups and the stability gained from intramolecular hydrogen bonding. |
| Global Reactivity Descriptors | Calculation of chemical potential, hardness, softness, and electrophilicity index based on DFT. mdpi.com | Provides quantitative measures of the molecule's stability and propensity to react with other chemical species. |
Future Perspectives and Emerging Research Directions for 4 Cyano 5 Fluoro 2 Formylbenzoic Acid
Development of Chemo- and Regioselective Catalytic Transformations
A primary focus of future research will be the development of catalytic systems that can selectively target one of the three reactive sites on the 4-cyano-5-fluoro-2-formylbenzoic acid scaffold, leaving the others intact for subsequent reactions. The aldehyde, nitrile, and carboxylic acid groups each offer a handle for distinct transformations.
The aldehyde group is a prime candidate for selective manipulations. Research is expected to focus on:
Chemoselective Reductions: Developing catalysts for the selective reduction of the aldehyde to an alcohol without affecting the more resistant nitrile or carboxylic acid groups.
Reductive Aminations: One-pot procedures using specific catalysts to convert the aldehyde directly into a primary or secondary amine in the presence of an amine source and a reducing agent.
Wittig and Related Olefinations: Creating new carbon-carbon bonds by reacting the aldehyde with phosphorus ylides, which is a foundational reaction in organic synthesis.
Asymmetric Synthesis: Employing chiral catalysts to add nucleophiles to the aldehyde, leading to the formation of enantioenriched secondary alcohols, which are crucial for creating stereochemically defined drug candidates.
The nitrile group can also be a target for selective transformations. Future catalytic developments may include:
Selective Hydration: Converting the nitrile to a primary amide, which can introduce new hydrogen bonding capabilities to a molecule.
Catalytic Reduction to Amines: Transforming the nitrile into a primary aminomethyl group, offering a different linker geometry compared to reductive amination of the formyl group.
The table below summarizes potential selective transformations.
| Functional Group | Transformation | Potential Catalyst Type | Resulting Functional Group |
| Formyl (-CHO) | Chemoselective Reduction | Metal Hydride (e.g., NaBH4) | Hydroxymethyl (-CH2OH) |
| Formyl (-CHO) | Reductive Amination | Transition Metal (e.g., Pd, Pt) | Aminomethyl (-CH2NHR) |
| Formyl (-CHO) | Asymmetric Alkylation | Chiral Lewis Acid | Chiral Secondary Alcohol |
| Cyano (-CN) | Selective Hydration | Metal or Enzyme-based | Carboxamide (-CONH2) |
| Cyano (-CN) | Catalytic Reduction | Raney Nickel, Palladium | Primary Amine (-CH2NH2) |
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research will likely explore more environmentally benign methods for both the synthesis and derivatization of this compound.
Key areas of investigation will include:
Biocatalysis: The use of enzymes to perform selective transformations on the molecule. For instance, oxidoreductases could be employed for the selective reduction of the aldehyde or oxidation of the corresponding alcohol with high stereoselectivity.
Aqueous Synthesis: Developing synthetic routes that utilize water as the primary solvent, thereby reducing the reliance on volatile organic compounds (VOCs). This is particularly challenging given the typical low solubility of aromatic compounds in water, but can be overcome with surfactants or phase-transfer catalysts.
Energy-Efficient Synthesis: The application of microwave irradiation or mechanochemistry (ball milling) to accelerate reaction times and reduce energy consumption compared to conventional heating methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, scalability, and process control. The multi-functional nature of this compound makes it an ideal candidate for multi-step flow synthesis.
Future directions include:
Telescoped Synthesis: Designing multi-reactor flow setups where the product of one reaction is immediately used as the substrate for the next without intermediate purification steps. For example, a flow reactor could first perform a selective olefination on the aldehyde group, and the output could be directly channeled into a second reactor for a catalytic reduction of the nitrile.
Automated Reaction Optimization: Integrating flow reactors with automated sampling and analysis (e.g., online HPLC or NMR) and machine learning algorithms. This would allow for the rapid optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity for a desired derivative.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
While standard techniques like 1H and 13C NMR are routine, unambiguously assigning the signals in a polysubstituted aromatic ring like this compound can be complex. Advanced spectroscopic methods will be crucial for the structural confirmation of its derivatives.
Emerging research will rely on:
Two-Dimensional NMR (2D NMR): Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) will be essential. HMBC, for instance, can show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity of the various substituents on the aromatic ring.
19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR will be a key tool. It provides information about the electronic environment of the fluorine and can be used to confirm the success of reactions that modify adjacent functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of newly synthesized derivatives and for distinguishing between isomers.
The table below outlines the application of these techniques.
| Technique | Application for this compound Derivatives |
| HMBC | Confirms the regiochemistry by showing correlations between the aldehyde proton and adjacent ring carbons. |
| HSQC | Directly correlates proton signals with their attached carbon signals for unambiguous assignment. |
| 19F NMR | Monitors changes in the fluorine chemical shift to confirm reactions at the neighboring cyano or formyl positions. |
| HRMS | Provides exact mass data to confirm the elemental formula of a novel synthesized compound. |
Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold
The true value of this compound lies in its potential as a scaffold for building novel molecules with tailored properties, particularly in the field of drug discovery. The distinct functional groups allow for its use in various synthetic strategies.
Future research will likely focus on:
Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a high-value fragment. Its derivatives can be screened for binding to biological targets. The multiple functional groups then provide vectors for growing the fragment into a more potent lead compound.
Combinatorial Chemistry: The scaffold is an ideal starting point for creating large libraries of related compounds. For example, the aldehyde can be reacted with a diverse set of amines via reductive amination, while the carboxylic acid can be coupled with various alcohols or amines to form esters or amides, rapidly generating thousands of unique structures for high-throughput screening.
Synthesis of Heterocycles: The ortho-positioning of the formyl and carboxylic acid groups makes them ideal precursors for the synthesis of fused heterocyclic systems, such as phthalides and isoindolinones, which are common motifs in biologically active molecules.
The development of novel chemical entities will depend on the strategic and selective manipulation of the functional groups, leveraging the catalytic and synthetic advancements discussed in the preceding sections.
Q & A
Q. What synthetic methodologies are commonly employed for preparing halogenated benzoic acid derivatives, and how can they inform the synthesis of 4-Cyano-5-fluoro-2-formylbenzoic acid?
- Methodological Answer: Synthesis of structurally similar compounds (e.g., 2,4-Dichloro-5-fluorobenzoic acid) involves halogenation, oxidation, and functional group interconversion. For example:
- Halogenation: Chlorine gas in refluxing ethanol/water mixtures under controlled pH (10–10.2) introduces halogens selectively .
- Oxidation: Nitric acid or hydrogen peroxide in aqueous sulfuric acid can oxidize methyl or formyl groups to carboxylic acids .
- Cyano Group Introduction: Cyanide substitution via nucleophilic displacement (e.g., using KCN or CuCN) on halogenated intermediates.
- Safety Note: Use inert atmospheres for volatile reagents (e.g., Cl₂) and adhere to GHS hazard protocols for cyanide handling .
Q. What safety protocols are critical when handling fluorinated and cyanated benzoic acid derivatives?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- First Aid: Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical consultation .
- Storage: Store in airtight containers at –20°C to prevent degradation; avoid exposure to moisture or light .
Q. Which analytical techniques are optimal for assessing the purity and structural integrity of this compound?
- Methodological Answer:
- HPLC: ≥98% purity validation using reverse-phase columns (C18) with UV detection at 254 nm .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effects, cyano group signals at ~110–120 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) during structural elucidation be resolved for multifunctional benzoic acid derivatives?
- Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings, resolving ambiguities in formyl/cyano group placements .
- Isotopic Labeling: Introduce ¹⁸O or deuterium to track reaction pathways and confirm functional group reactivity .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize multi-step synthesis yields for this compound while minimizing side reactions?
- Methodological Answer:
- Stepwise Protection: Temporarily protect the formyl group (e.g., as a dimethyl acetal) during cyanide substitution to prevent undesired cross-reactivity .
- Catalytic Enhancements: Use Lewis acids (e.g., AlCl₃) to improve halogenation efficiency .
- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer:
- Quantum Chemical Calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites using software like Gaussian .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing cyanide displacement) .
- QSAR Models: Correlate substituent electronic effects (e.g., Hammett σ values) with reaction rates for derivative design .
Q. What approaches are effective in designing derivatives of this compound for medicinal chemistry applications?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the cyano group with carboxyl or sulfonamide groups to modulate pharmacokinetics .
- Hybrid Molecules: Conjugate with heterocycles (e.g., pyridines from ) to enhance target binding .
- In Vivo Testing: Assess metabolic stability using liver microsome assays and cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
